molecular formula C5H4ClN3O3 B1580579 4-Chloro-6-methoxy-5-nitropyrimidine CAS No. 52854-14-5

4-Chloro-6-methoxy-5-nitropyrimidine

Cat. No. B1580579
CAS RN: 52854-14-5
M. Wt: 189.56 g/mol
InChI Key: YZTJXHWQWCLEJX-UHFFFAOYSA-N
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Patent
US07485640B2

Procedure details

Sodium methoxide (2.70 g, 50.0 mmol) was added portionwise over 10 min to a 0° C. suspension of 4,6-dichloro-5-nitropyrimidine (4.85 g, 25.0 mmol) in methanol (90 ml). On complete addition the mixture was stirred at 0° C for 2 h. The precipitate was filtered and the filtrate evaporated. The residue was suspended in isohexane and filtered. The filtrate was evaporated and the residue purified by flash column chromatography on silica, eluting with 5% ethyl acetate in isohexane. Collecting appropriate fractions gave 4-chloro-6-methoxy-5-nitropyrimidine (3.50 g, 74%) as a white solid: δH (400 MHz, CDCl3) 4.15 (3H, s), 8.65 (1H, s).
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
4.85 g
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].[Cl:4][C:5]1[C:10]([N+:11]([O-:13])=[O:12])=[C:9](Cl)[N:8]=[CH:7][N:6]=1>CO>[Cl:4][C:5]1[C:10]([N+:11]([O-:13])=[O:12])=[C:9]([O:2][CH3:1])[N:8]=[CH:7][N:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
4.85 g
Type
reactant
Smiles
ClC1=NC=NC(=C1[N+](=O)[O-])Cl
Name
Quantity
90 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
On complete addition the mixture
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by flash column chromatography on silica
WASH
Type
WASH
Details
eluting with 5% ethyl acetate in isohexane
CUSTOM
Type
CUSTOM
Details
Collecting appropriate fractions

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=NC=NC(=C1[N+](=O)[O-])OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.